5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-16(21)6-7-17-18(13)22-20(27-17)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOCXUGMVLVHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and 4-chloroacetophenone can yield the benzothiazole core, which is then further functionalized to introduce the piperazine and methoxybenzoyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation. The piperazine moiety can interact with neurotransmitter receptors, contributing to its potential antipsychotic effects .
Comparison with Similar Compounds
Core Structural Variations
The benzothiazole core distinguishes this compound from analogs with pyridine, benzimidazole, or thiazole-triazole cores (Table 1).
Key Insight : The benzothiazole core in the target compound may enhance binding affinity to hydrophobic pockets in biological targets compared to pyridine-based analogs .
Substituent Effects on Activity
Halogen Substitution:
- Chlorine vs.
- Positional Isomerism : lists the chloro group at position 7, conflicting with the target compound’s stated 5-chloro substitution. Such positional changes significantly alter electronic and steric profiles, impacting receptor interactions .
Piperazine-Linked Modifications:
- 3-Methoxybenzoyl vs. 2-Fluorobenzoyl: The target compound’s 3-methoxy group (electron-donating) contrasts with 2-fluorobenzoyl analogs (e.g., {5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}amine in ). Fluorine’s electronegativity may enhance metabolic stability but reduce π-donor interactions .
Physicochemical Properties
Key Insight : The target compound’s moderate logP (estimated ~3.5) suggests balanced lipophilicity for membrane permeability and solubility, favorable for oral bioavailability .
Biological Activity
5-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H21ClN4O3
- Molecular Weight : 376.8373 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methylbenzothiazole with piperazine derivatives substituted with a methoxybenzoyl group. The synthesis can be optimized through various methods, including microwave-assisted techniques which enhance yield and reduce reaction time.
Anticancer Activity
Several studies have reported on the anticancer properties of benzothiazole derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer : IC50 values indicate potent activity against MCF-7 cells.
- Lung Cancer : Effective against A549 cells with a dose-dependent response.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess antimicrobial properties. The compound shows activity against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
The proposed mechanisms for the biological activity include:
- Inhibition of DNA synthesis : The compound may intercalate into DNA, disrupting replication.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : Inhibition of specific enzymes involved in cell proliferation and survival.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cell lines. The results showed that treatment with varying concentrations led to a significant reduction in cell viability compared to control groups.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial effects against several pathogens. The minimum inhibitory concentrations (MIC) were determined, showing notable effectiveness.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
